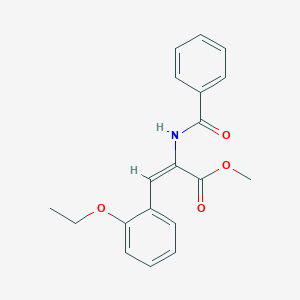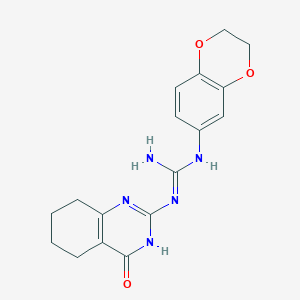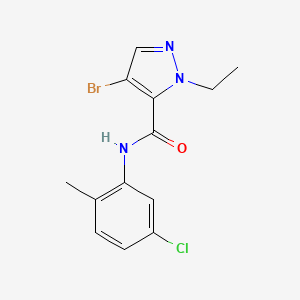
methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential applications in various fields. It is also known as ethyl 2-(benzoylamino)-3-(2-ethoxyphenyl)acrylate or simply as BEA. This compound belongs to the family of acrylates and has a molecular formula of C20H21NO4. In
科学研究应用
BEA has been studied extensively for its potential applications in various fields such as drug discovery, materials science, and organic synthesis. In drug discovery, BEA has been found to exhibit anti-inflammatory and anti-tumor activities. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In materials science, BEA has been used as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, BEA has been used as a building block for the synthesis of various compounds.
作用机制
The mechanism of action of BEA is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BEA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, BEA has been shown to induce apoptosis in cancer cells by activating the caspase pathway. However, further studies are needed to understand the exact mechanisms of these effects.
实验室实验的优点和局限性
BEA has several advantages as a research tool. It is readily available and can be synthesized using a simple and efficient method. It has also been found to exhibit various biological activities, making it a versatile compound for research. However, there are also limitations to its use. BEA is a relatively new compound, and its biological activities are not fully understood. Further studies are needed to elucidate its mechanisms of action and potential applications.
未来方向
There are several future directions for research on BEA. One area of interest is its potential applications in drug discovery. BEA has been found to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs. Another area of interest is its use as a monomer for the synthesis of polymers with potential applications in drug delivery and tissue engineering. Further studies are also needed to understand the exact mechanisms of its biological activities and its potential limitations as a research tool.
In conclusion, BEA is a chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible. It has been shown to exhibit various biological activities, making it a versatile compound for research. However, further studies are needed to understand its mechanisms of action and potential applications.
合成方法
The synthesis of BEA involves the reaction of ethyl 2-(2-ethoxyphenyl)-3-oxobutanoate with benzoyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure BEA. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
属性
IUPAC Name |
methyl (E)-2-benzamido-3-(2-ethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-17-12-8-7-11-15(17)13-16(19(22)23-2)20-18(21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,20,21)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMHQPMKLQBDAN-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)

![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)

![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
![N-butyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6120063.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-(2-furyl)-6-phenylnicotinonitrile](/img/structure/B6120065.png)
![7-(3-methylbenzyl)-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6120069.png)
![N-cyclopropyl-3-[1'-(3,5-dimethylphenyl)-1,4'-bipiperidin-4-yl]propanamide](/img/structure/B6120090.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6120104.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,6-trimethyl-4-pyrimidinecarboxamide](/img/structure/B6120111.png)
![2-{1-[2-(1,3-benzothiazol-2-yl)hydrazino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6120113.png)